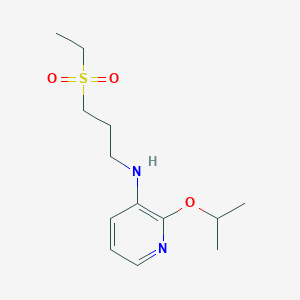
N-(3-ethylsulfonylpropyl)-2-propan-2-yloxypyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethylsulfonylpropyl)-2-propan-2-yloxypyridin-3-amine is an organic compound that belongs to the class of amines. This compound features a pyridine ring substituted with an ethylsulfonylpropyl group and a propan-2-yloxy group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylsulfonylpropyl)-2-propan-2-yloxypyridin-3-amine typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a pyridine derivative is reacted with an appropriate sulfonylpropyl halide under basic conditions. The reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-ethylsulfonylpropyl)-2-propan-2-yloxypyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group yields sulfone derivatives, while reduction of a nitro group results in an amine.
Aplicaciones Científicas De Investigación
N-(3-ethylsulfonylpropyl)-2-propan-2-yloxypyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(3-ethylsulfonylpropyl)-2-propan-2-yloxypyridin-3-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, depending on its binding affinity and the nature of the target. The presence of the sulfonyl and pyridine groups allows for specific interactions with active sites, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-sulfonylpropyl)-2-propan-2-yloxypyridin-3-amine
- N-(3-ethylsulfonylpropyl)-2-methoxypyridin-3-amine
- N-(3-ethylsulfonylpropyl)-2-propan-2-yloxypyridin-4-amine
Uniqueness
N-(3-ethylsulfonylpropyl)-2-propan-2-yloxypyridin-3-amine is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The ethylsulfonylpropyl group enhances its solubility and reactivity, while the propan-2-yloxy group influences its binding affinity and specificity towards molecular targets.
Propiedades
Fórmula molecular |
C13H22N2O3S |
|---|---|
Peso molecular |
286.39 g/mol |
Nombre IUPAC |
N-(3-ethylsulfonylpropyl)-2-propan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C13H22N2O3S/c1-4-19(16,17)10-6-9-14-12-7-5-8-15-13(12)18-11(2)3/h5,7-8,11,14H,4,6,9-10H2,1-3H3 |
Clave InChI |
LIOSIWUISCHNCT-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)CCCNC1=C(N=CC=C1)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


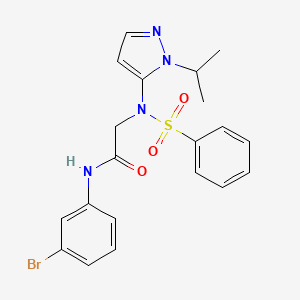
![6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12859327.png)
![(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol](/img/structure/B12859335.png)
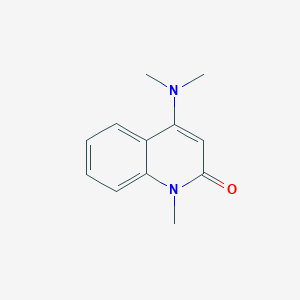
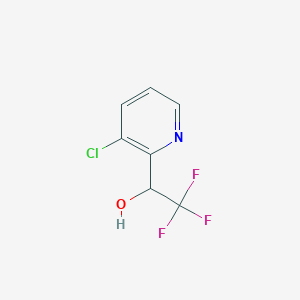
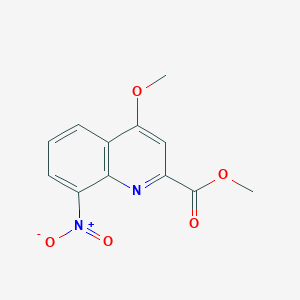
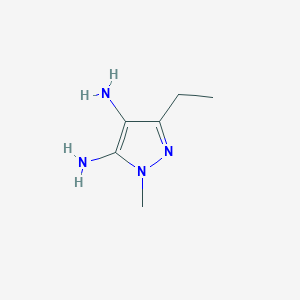
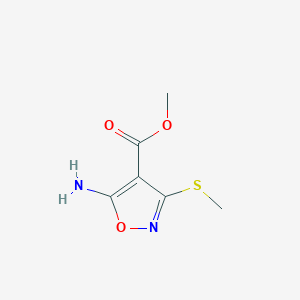


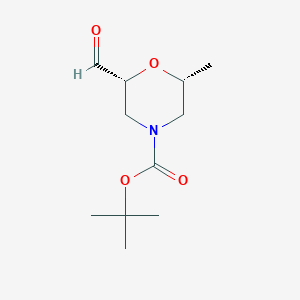
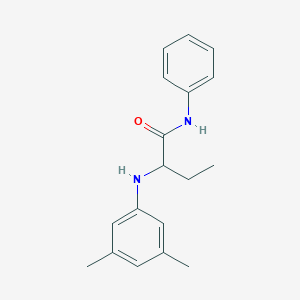
![2-(Bromomethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12859389.png)

